Dextrose-4,5-13C2

Description

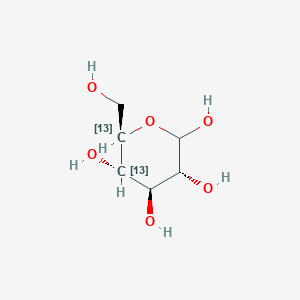

Structure

3D Structure

Properties

IUPAC Name |

(3R,4S,5S,6R)-6-(hydroxymethyl)(5,6-13C2)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-KBJQABIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([13C@@H]1[13C@H]([C@@H]([C@H](C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Dextrose-4,5-13C2: A Precision Tracer for Glycolytic and Mitochondrial Flux

[1]

Technical Profile & Chemical Identity

This compound is a glucose isotopomer where the carbon atoms at positions 4 and 5 are replaced with the stable isotope Carbon-13 (

| Property | Specification |

| Chemical Name | D-Glucose-4,5- |

| Synonyms | Dextrose-4,5- |

| Molecular Formula | |

| Molecular Weight | 182.14 g/mol (approx. +2 Da shift) |

| Isotopic Enrichment | Typically |

| Detection Methods | NMR (Nuclear Magnetic Resonance), MS (Mass Spectrometry) |

Mechanistic Basis: Tracking the Carbon Skeleton[6]

To design effective experiments, one must understand the precise atom mapping of carbons 4 and 5 as they traverse central carbon metabolism.[1]

Fate in Glycolysis

In glycolysis, the 6-carbon glucose molecule is cleaved by Aldolase into two 3-carbon trioses: Dihydroxyacetone phosphate (DHAP) and Glyceraldehyde-3-phosphate (GAP) .[3]

-

Cleavage:

-

Glucose Carbons 1-2-3

DHAP (Unlabeled in this tracer). -

Glucose Carbons 4-5-6

GAP.[1] -

Specific Mapping: Glucose C4 becomes GAP C1 (Aldehyde); Glucose C5 becomes GAP C2 (Hydroxyl).

-

-

Isomerization: Triose Phosphate Isomerase (TPI) interconverts DHAP and GAP.[1][3][4][5]

-

Result: The pool of trioses becomes a mixture of unlabeled molecules (from the top half of glucose) and [1,2-

C

-

-

Pyruvate Formation:

-

The labeled GAP proceeds to Pyruvate.

-

Glucose C4

Pyruvate C1 (Carboxyl group). -

Glucose C5

Pyruvate C2 (Carbonyl/Keto group).

-

Key Outcome: The use of this compound yields a specific population of [1,2-

Fate in the TCA Cycle (The PDH "Break")

This is the critical utility of this tracer. When [1,2-

-

Pyruvate Dehydrogenase (PDH) Complex:

-

PDH decarboxylates Pyruvate to form Acetyl-CoA.[1]

-

Pyruvate C1 (derived from Glucose C4) is released as

CO -

Pyruvate C2 (derived from Glucose C5) becomes Acetyl-CoA C1 (Carbonyl).

-

-

Signal Generation:

-

Gas Phase: Production of labeled

CO -

Metabolite Phase: Formation of [1-

C] Acetyl-CoA .

-

Visualization of Atom Mapping

The following diagram illustrates the carbon transition logic.

Caption: Atom mapping of this compound showing the specific release of C4 as CO2 and retention of C5 in Acetyl-CoA.

Research Applications

Distinguishing Oxidative Fluxes (PDH vs. PPP)

A common challenge in metabolic research is determining the source of CO

-

[1-

C] Glucose: Releases -

[4,5-

C -

Application: By using these tracers in parallel (or using 4,5-labeled glucose alone if PPP is assumed constant), researchers can quantify the contribution of mitochondrial oxidation versus cytosolic oxidative PPP flux.[1]

NMR Spectroscopy: The "Doublet-to-Singlet" Transition

In

-

In Pyruvate/Lactate: The label is at C1 and C2. Because these carbons are adjacent, they exhibit J-coupling , appearing as a doublet (or complex multiplet) in the NMR spectrum.[1]

-

In Acetyl-CoA/Citrate: Upon passing through PDH, the C1-C2 bond is broken (C1 is lost). The remaining label (originally C5) is now at C1 of Acetyl-CoA. Since it is no longer adjacent to a labeled carbon, the J-coupling disappears, and it appears as a singlet .[1]

-

Utility: This spectral change allows for a direct, background-free readout of PDH activity in intact tissue or perfused organs.[1]

Probing Anaplerosis (Pyruvate Carboxylase)

If Pyruvate enters the TCA cycle via Pyruvate Carboxylase (PC) instead of PDH:

-

The C1 carboxyl group is retained (converted to Oxaloacetate).

-

Result: The C4 label from glucose is NOT lost as CO

but is incorporated into the TCA cycle intermediates (Oxaloacetate/Citrate). -

Differentiation: Mass Isotopomer Distribution (MID) analysis can distinguish between Citrate formed via PDH (loss of mass from C4) vs. PC (retention of mass from C4).

Experimental Protocol: Metabolic Flux Analysis (MFA)

This protocol outlines the setup for a cell culture experiment using this compound.[1]

Phase 1: Experimental Design

-

Media Preparation:

-

Controls:

-

Unlabeled Control: Standard glucose media (for natural abundance correction).

-

Fully Labeled Control (Optional): [U-

C

-

Phase 2: Incubation & Quenching

-

Seed Cells: Plate cells (e.g., 1x10

cells/well) and allow attachment overnight. -

Tracer Wash-in: Aspirate old media, wash with PBS, and add the

C-labeled media.[1] -

Time Course:

-

Glycolysis Flux: Short incubation (15–60 mins).

-

TCA/Lipogenesis: Long incubation (6–24 hours) to reach isotopic steady state.

-

-

Quenching:

Phase 3: Analysis (GC-MS or LC-MS)

-

Derivatization (for GC-MS): Dry extracts and derivatize (e.g., MOX-TBDMS) to make metabolites volatile.[1]

-

Data Acquisition: Measure Mass Isotopomer Distributions (MIDs).

-

Target Metabolites: Pyruvate, Lactate, Citrate, Glutamate, Malate.[1]

-

-

Interpretation Logic:

-

Lactate M+2: Indicates flux from glycolysis (preserving the C4-C5 pair).

-

Citrate M+1: Indicates flux via PDH (C4 lost, C5 retained).

-

Citrate M+2: Indicates flux via Pyruvate Carboxylase (C4 and C5 retained).

-

Data Summary Table: Expected Labeling Patterns

| Metabolite | Origin Pathway | Expected Mass Shift (m/z) | Explanation |

| Pyruvate | Glycolysis | M+2 | Retains Glucose C4 and C5.[8] |

| Lactate | LDH (from Pyruvate) | M+2 | Direct reduction of M+2 Pyruvate.[1] |

| CO | PDH Complex | M+1 ( | Release of Glucose C4. |

| Acetyl-CoA | PDH Complex | M+1 | Retains only Glucose C5.[1] |

| Citrate | TCA (via PDH) | M+1 | Condensation of M+1 Acetyl-CoA + Unlabeled OAA. |

| Citrate | TCA (via PC) | M+2 | Incorporation of M+2 Pyruvate (C4 retained). |

References

-

Metabolic Flux Analysis Principles

-

NMR Tracer Applications

-

Isotopomer Analysis & Atom Mapping

- Title: A Researcher's Guide to Goodness-of-Fit in D-Glucose-¹³C Metabolic Flux Analysis.

-

Source: BenchChem Technical Guides.[1]

-

Pentose Phosphate Pathway vs Glycolysis

Sources

- 1. chromservis.eu [chromservis.eu]

- 2. otsuka.co.jp [otsuka.co.jp]

- 3. proteopedia.org [proteopedia.org]

- 4. Triosephosphate isomerase - Wikipedia [en.wikipedia.org]

- 5. Newly discovered roles of triosephosphate isomerase including functions within the nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carbohydrates | Eurisotop [eurisotop.com]

- 7. microbenotes.com [microbenotes.com]

- 8. mz-at.de [mz-at.de]

- 9. Khan Academy [khanacademy.org]

- 10. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

Dextrose-4,5-13C2 chemical structure and properties for researchers.

An In-Depth Technical Guide to Dextrose-4,5-13C2 for Advanced Metabolic Research

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, a stable isotope-labeled sugar essential for modern metabolic research. We will delve into its fundamental properties, core applications, and the causality behind its use in sophisticated experimental designs, moving beyond simple protocols to offer field-proven insights.

Foundational Understanding: Why this compound?

Dextrose, or D-glucose, is a central molecule in cellular metabolism, serving as the primary fuel for energy production through glycolysis and the tricarboxylic acid (TCA) cycle.[1][2] this compound is a specialized form of D-glucose where the carbon atoms at the 4th and 5th positions of its six-carbon backbone are replaced with the stable, heavy isotope of carbon, ¹³C.

Unlike radioactive isotopes, stable isotopes like ¹³C are non-radioactive, making them safe for routine laboratory use and in vivo studies.[3] The increased mass imparted by the ¹³C atoms allows researchers to trace the journey of these specific carbon atoms as they are incorporated into downstream metabolites. This technique, known as stable isotope tracing, is the cornerstone of ¹³C-Metabolic Flux Analysis (¹³C-MFA), a powerful method for quantifying the rates of intracellular metabolic reactions.[4][5] By providing cells with this compound as their primary carbon source, we can precisely map the flow of carbon through complex and interconnected biochemical networks, offering a dynamic snapshot of cellular metabolism that is unattainable with traditional endpoint assays.[4][6]

The specific labeling at the C4 and C5 positions is a deliberate experimental choice. This labeling pattern is particularly insightful for distinguishing between major carbon-utilizing pathways, such as glycolysis and the Pentose Phosphate Pathway (PPP), as the carbons at these positions are differentially processed by the enzymes in each pathway.[7]

Chemical Structure and Physicochemical Properties

The structural integrity and purity of an isotopic tracer are paramount for the validity of experimental results. This compound is chemically identical to its unlabeled counterpart, D-glucose, ensuring it is metabolized in the same manner by cellular enzymes.[8]

Chemical Structure of this compound (α-D-glucopyranose form)

Caption: Chair conformation of this compound with labeled carbons.

Core Properties Summary

| Property | Value | Source(s) |

| Synonyms | D-Glucose-4,5-13C2, D-[4,5-13C2]glucose | [9] |

| CAS Number | 478529-31-6 | [9] |

| Molecular Formula | ¹³C₂C₄H₁₂O₆ | [9] |

| Molecular Weight | 182.14 g/mol | [9] |

| Appearance | White to off-white solid | Vendor Data |

| Isotopic Purity | Typically ≥99 Atom % ¹³C | [9] |

| Solubility | Soluble in water (≥44.3 mg/mL) and DMSO (≥13.85 mg/mL) | [1] |

| Storage | Store at -20°C for long-term stability | [1] |

Applications in Metabolic Research and Drug Development

The primary utility of this compound lies in its role as a tracer to dissect complex metabolic phenotypes in both healthy and diseased states.

Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a quantitative technique used to calculate the rates (fluxes) of intracellular metabolic pathways.[4] The experiment rests on a simple principle: cells cultured with a ¹³C-labeled substrate will incorporate the heavy carbon atoms into their metabolites.[5] The specific pattern of ¹³C enrichment in these downstream molecules, known as the Mass Isotopomer Distribution (MID), is measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[4][10] This MID data, when combined with a stoichiometric model of the cell's metabolic network, allows for the precise calculation of pathway fluxes.[4]

The choice of this compound is strategic. When this tracer enters glycolysis, it is cleaved into two three-carbon molecules. The resulting labeling pattern in pyruvate, lactate, and TCA cycle intermediates like citrate and glutamate can reveal the relative activities of glycolysis, the PPP, and anaplerotic pathways.[7][10] For instance, observing ¹³C enrichment in the 4th and 5th carbon positions of glutamate indicates TCA cycle activity.[10]

Drug Discovery and Development

Understanding how a therapeutic compound alters cellular metabolism is crucial for assessing its efficacy and mechanism of action.

-

Target Validation: By treating cells with a drug candidate and tracing this compound, researchers can determine if the drug inhibits its intended metabolic target. For example, a drug targeting a glycolytic enzyme would cause a bottleneck, leading to an accumulation of ¹³C-labeled upstream intermediates and a reduction in labeled downstream products.

-

Off-Target Effects: Isotope tracing can reveal unintended metabolic shifts caused by a compound, providing critical information for safety and toxicity assessments.

-

Mechanism of Action: For drugs with unknown mechanisms, observing how they reprogram metabolic fluxes can generate hypotheses about their mode of action, particularly in fields like oncology where metabolic reprogramming is a hallmark of cancer.[4]

Experimental Protocol: Cell-Based Isotopic Labeling Workflow

This protocol outlines a self-validating system for a typical stable isotope tracing experiment in cultured mammalian cells. The causality behind each step is explained to ensure robust and reproducible data.

Workflow Diagram

Caption: Standard workflow for a ¹³C stable isotope tracing experiment.

Step-by-Step Methodology

-

Cell Seeding and Culture:

-

Action: Plate cells at a density that ensures they are in the exponential growth phase at the time of the experiment.

-

Causality: Cells in a consistent metabolic state are crucial for reproducibility. Confluent or starved cells will have altered metabolic fluxes, confounding the results.

-

-

Preparation of Isotopic Medium:

-

Action: Prepare culture medium using a glucose-free base (e.g., DMEM D5030). Supplement it with this compound to the desired final concentration (typically matching the glucose concentration of standard media, e.g., 25 mM). Add other necessary components like dialyzed fetal bovine serum (dFBS), glutamine, and penicillin-streptomycin.

-

Causality: Using a glucose-free base is mandatory to ensure the labeled dextrose is the only glucose source. Dialyzed serum is used to minimize the introduction of unlabeled glucose and other small molecules from the serum itself.

-

-

Isotopic Labeling:

-

Action: Aspirate the standard culture medium. Gently wash the cells once with pre-warmed, sterile phosphate-buffered saline (PBS). Immediately add the pre-warmed isotopic medium.

-

Causality: The wash step removes residual unlabeled glucose, ensuring the starting point of the labeling is clean. Using pre-warmed reagents prevents temperature shock, which could alter metabolism.

-

-

Incubation:

-

Action: Return the cells to the incubator for a duration sufficient to reach isotopic steady-state. This time varies by cell type and pathway of interest (e.g., 6-24 hours).

-

Causality: Isotopic steady-state is the point at which the isotopic enrichment of key intracellular metabolites is no longer changing. This is a critical assumption for many MFA models. A pilot time-course experiment is often required to determine this duration empirically.

-

-

Metabolite Extraction:

-

Action: To harvest, rapidly aspirate the medium. Immediately add a cold (-80°C) extraction solvent, typically an 80:20 methanol:water mixture, and transfer the plates to a -80°C freezer for 15 minutes.

-

Causality: This is the most critical step for data integrity. Metabolism must be halted instantly ("quenched") to prevent enzymatic activity from altering metabolite levels after the experiment is terminated. Cold methanol effectively denatures enzymes and preserves the metabolic snapshot.

-

-

Sample Processing and Analysis:

-

Action: Scrape the cells in the extraction solvent, collect the lysate, and centrifuge to pellet protein and cell debris. The supernatant contains the intracellular metabolites. This extract can be analyzed directly by Liquid Chromatography-Mass Spectrometry (LC-MS) or dried and derivatized for Gas Chromatography-Mass Spectrometry (GC-MS).

-

Causality: The chosen analytical platform (LC-MS, GC-MS, or NMR) will dictate the subsequent sample preparation. Each has distinct advantages for separating and detecting different classes of metabolites.[11][12]

-

Conclusion: An Indispensable Tool for Modern Biology

This compound is more than just a labeled molecule; it is a sophisticated probe that enables a quantitative and dynamic understanding of cellular physiology. Its application in ¹³C-MFA and drug development provides unparalleled insight into the intricate workings of metabolic networks. By carefully designing experiments and understanding the causality behind each step, researchers can leverage this powerful tool to uncover novel biological mechanisms, identify new therapeutic targets, and accelerate the development of next-generation medicines.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71309514, this compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 4). Glucose (Dextrose). Retrieved from [Link]

-

Cleveland Clinic. (2024, August 13). What You Should Know About Glucose and Dextrose. Health Essentials. Retrieved from [Link]

-

Healthline. (2018, September 17). What Is Dextrose and How Is It Used Medically?. Retrieved from [Link]

-

Guy, A. J., et al. (2016). 13C glucose labelling studies using 2D NMR are a useful tool for determining ex vivo whole organ metabolism during hypothermic machine perfusion of kidneys. BMC Nephrology, 17(1), 99. Retrieved from [Link]

-

Crown, S. B., & Antoniewicz, M. R. (2013). A roadmap for interpreting 13C metabolite labeling patterns from cells. BMC Systems Biology, 7, 71. Retrieved from [Link]

-

NPTEL-NOC IITM. (2019, May 6). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology [Video]. YouTube. Retrieved from [Link]

-

Drugs.com. (2024, November 18). Dextrose: Side Effects, Dosage & Uses. Retrieved from [Link]

-

ClinicalTrials.gov. (2011). IV Glucose for Dehydration Treatment. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12285877, Dextrose-13C6. Retrieved from [Link]

-

Leighty, R. W., & Antoniewicz, M. R. (2013). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroenergetics, 5, 1. Retrieved from [Link]

-

PNAS. (2024, October 4). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. Retrieved from [Link]

-

He, L., et al. (2022). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites, 12(1), 69. Retrieved from [Link]

-

PNAS. (2002). Metabolic profiling by 13C-NMR spectroscopy: [1,2-13C2]glucose reveals a heterogeneous metabolism in human leukemia T cells. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C-NMR spectra of the product solutions of (A) [1-13C]-glucose, (B).... Retrieved from [Link]

-

Rennie, M. J. (1999). Isotopic Tracer Methods of Monitoring Human Carbohydrate Metabolism During Exercise. Sports Medicine, 27(6), 353-366. Retrieved from [Link]

-

ACS Publications. (2024). Visualizing 13C-Labeled Metabolites in Maize Root Tips with Mass Spectrometry Imaging. Retrieved from [Link]

-

RxList. (n.d.). Dextrose: Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Effect of IV Dextrose Administration on Glucose Metabolism during Surgery. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Complete Solid State 13C NMR Chemical Shift Assignments for α-D-Glucose, α-D-Glucose-H2O and β-D-Glucose. Retrieved from [Link]

-

PubMed. (n.d.). Isotopic measurement of glucose and lactate kinetics. Retrieved from [Link]

- Google Patents. (n.d.). US2324113A - Method of making dextrose.

-

IOSR Journal. (n.d.). Nuclear Magnetic Resonance (NMR) Analysis of D - (+) - Glucose: A Guide to Spectrometric Structural Elucidation of Sugars. Retrieved from [Link]

-

Wikipedia. (n.d.). Isotopic labeling. Retrieved from [Link]

-

NIH. (2025, November 20). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Retrieved from [Link]

-

SciSpace. (n.d.). Synthesis of D-Glucose-1-C14 and D-Mannose-1-C1. Retrieved from [Link]

Sources

- 1. deae-dextran.com [deae-dextran.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 6. youtube.com [youtube.com]

- 7. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.humankinetics.com [journals.humankinetics.com]

- 9. This compound | C6H12O6 | CID 71309514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 13C glucose labelling studies using 2D NMR are a useful tool for determining ex vivo whole organ metabolism during hypothermic machine perfusion of kidneys - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling Cellular Metabolism: An In-depth Technical Guide to 13C Isotopologues

For researchers, scientists, and professionals in drug development, understanding the intricate network of metabolic pathways is paramount. Cellular metabolism lies at the heart of both normal physiological function and pathological states, making it a critical area of investigation for identifying novel therapeutic targets and understanding mechanisms of drug action. This guide provides a comprehensive, in-depth exploration of 13C isotopologue analysis, a powerful technique for quantitatively assessing metabolic fluxes and elucidating cellular metabolic phenotypes.

The Foundation: Why Trace Metabolism with 13C?

Standard metabolomics provides a snapshot of metabolite concentrations at a single point in time. However, it fails to capture the dynamic nature of metabolic pathways—the rates at which metabolites are interconverted. This is where stable isotope tracing, particularly with Carbon-13 (¹³C), becomes indispensable. By introducing ¹³C-labeled substrates (tracers) into a biological system, we can follow the journey of these heavy carbon atoms as they are incorporated into downstream metabolites. This allows for the quantification of metabolic fluxes, which are the in vivo rates of metabolic reactions.[1][2]

The core principle lies in the ability of analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, to distinguish between molecules containing the naturally abundant ¹²C and the heavier ¹³C isotope.[3][4] The resulting patterns of ¹³C incorporation, known as isotopologue distributions, provide a rich dataset that can be used to infer the activity of specific metabolic pathways.[1][5]

Isotopologues vs. Isotopomers: A Key Distinction

It is crucial to understand the difference between two key terms:

-

Isotopologues are molecules that differ only in their isotopic composition. For example, a three-carbon molecule could be unlabeled (M+0), or have one (M+1), two (M+2), or three (M+3) ¹³C atoms.[5]

-

Isotopomers are molecules that have the same number of isotopic atoms but differ in their positions. For instance, a three-carbon molecule with one ¹³C atom could have the label on the first, second, or third carbon.

While mass spectrometry typically measures isotopologue distributions, NMR spectroscopy can provide positional information, revealing isotopomer distributions.[4]

The Strategic Choice: Selecting the Right ¹³C Tracer

The selection of an appropriate ¹³C-labeled tracer is a critical determinant of a successful metabolic flux analysis (MFA) experiment.[6][7] The choice of tracer dictates which pathways are most effectively probed and directly impacts the precision of the resulting flux estimates.[6][8] The lack of a rational methodology for tracer selection can hinder the full potential of ¹³C-MFA.[7]

The ideal tracer depends on the specific biological question being addressed. For instance, to study glycolysis and the pentose phosphate pathway, glucose tracers are commonly employed. To investigate the tricarboxylic acid (TCA) cycle, glutamine or pyruvate tracers are often used.[6][8]

Table 1: Common ¹³C Tracers and Their Primary Metabolic Targets

| ¹³C Tracer | Primary Metabolic Pathways Interrogated | Key Insights Gained |

| [U-¹³C₆]glucose | Glycolysis, Pentose Phosphate Pathway, TCA Cycle, Serine Synthesis, Hexosamine Biosynthesis | Overall glucose metabolism and its contribution to various biosynthetic pathways. |

| [1,2-¹³C₂]glucose | Glycolysis, Pentose Phosphate Pathway | Precise estimation of fluxes through the oxidative and non-oxidative arms of the pentose phosphate pathway.[8] |

| [U-¹³C₅]glutamine | TCA Cycle, Glutaminolysis, Amino Acid Metabolism | The role of glutamine as an anaplerotic substrate for the TCA cycle and its contribution to biosynthesis.[6][8] |

| [U-¹³C₃]pyruvate | Pyruvate Carboxylation, TCA Cycle | The entry of pyruvate into the TCA cycle and its contribution to anaplerosis. |

| [U-¹³C₁₆]palmitate | Fatty Acid Oxidation | The breakdown of fatty acids and their contribution to the TCA cycle. |

Computational tools can aid in the rational design of tracer experiments by simulating the expected labeling patterns for different tracers and network models, thereby identifying the optimal tracer for a specific research question.[6]

The Experimental Workflow: From Cell Culture to Data Acquisition

A meticulously executed experimental workflow is essential for generating high-quality, reproducible data. The following diagram outlines the key steps in a typical ¹³C isotopologue analysis experiment.

Caption: A schematic overview of the key stages involved in a ¹³C metabolic flux analysis experiment.

Achieving Isotopic Steady State

A fundamental assumption in many ¹³C-MFA studies is that the system has reached an isotopic steady state, meaning the labeling patterns of intracellular metabolites are no longer changing over time. The time required to reach this state varies depending on the cell type, growth rate, and the specific metabolic pathways being investigated. It is crucial to experimentally determine the time to steady state to ensure accurate flux calculations.

Quenching and Extraction: Preserving the Metabolic Snapshot

The rapid quenching of metabolic activity is arguably one of the most critical steps in the entire workflow. Failure to halt enzymatic reactions swiftly can lead to significant alterations in metabolite levels and labeling patterns, compromising the integrity of the data. Cold methanol or methanol/water mixtures are commonly used for quenching. Following quenching, metabolites are typically extracted using a solvent system, such as a mixture of methanol, chloroform, and water, to separate polar metabolites from lipids and proteins.

The Analytical Powerhouses: MS and NMR

The two primary analytical techniques for measuring ¹³C isotopologue distributions are mass spectrometry and nuclear magnetic resonance spectroscopy.[3][4]

Mass Spectrometry (MS)

MS is the most widely used technique for ¹³C-MFA due to its high sensitivity, throughput, and broad coverage of the metabolome.[1] Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are employed.

-

GC-MS: This technique is well-suited for the analysis of volatile and thermally stable metabolites, such as amino acids and organic acids from central carbon metabolism.[9] Chemical derivatization is often required to increase the volatility of the analytes.[10]

-

LC-MS: LC-MS is advantageous for the analysis of a wider range of metabolites, including those that are non-volatile or thermally labile, such as nucleotides and larger lipids.[11]

The output from an MS analysis is a mass spectrum that shows the relative abundance of different mass isotopologues for a given metabolite. This information is captured in a mass distribution vector (MDV).[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While less sensitive than MS, NMR offers the unique advantage of being able to determine the positional distribution of ¹³C atoms within a molecule (isotopomers).[4][12] This provides a higher level of detail about the specific bond rearrangements that have occurred, which can be invaluable for resolving complex metabolic pathways. However, NMR typically requires larger sample amounts (50-100 mg of material for ¹³C spectra) and longer acquisition times.[13]

Table 2: Comparison of MS and NMR for ¹³C Isotopologue Analysis

| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |

| Sensitivity | High (picomole to femtomole) | Lower (micromole to nanomole) |

| Information | Isotopologue distribution (mass shifts) | Isotopomer distribution (positional information) |

| Throughput | High | Lower |

| Sample Amount | Small | Larger |

| Metabolite Coverage | Broad | More limited |

| Primary Application | Quantifying metabolic fluxes | Resolving complex pathway structures |

From Raw Data to Biological Insight: The Computational Framework

The raw data from MS or NMR analysis must undergo a series of computational steps to ultimately yield metabolic flux values. This process involves correcting for the natural abundance of ¹³C and then using mathematical models to relate the measured isotopologue distributions to the underlying reaction rates.[14][15]

Caption: A simplified representation of the computational steps required to derive metabolic fluxes.

The core of ¹³C-MFA is a computational model that describes the atom transitions for all the reactions in the metabolic network. By providing the model with the experimentally measured isotopologue distributions, it can solve for the set of fluxes that best explains the observed labeling patterns.[2] This is typically achieved through a non-linear optimization process that minimizes the difference between the measured and simulated labeling data.[14]

Statistical analysis is crucial to assess the quality of the flux map. This includes evaluating the goodness-of-fit to ensure the model adequately describes the data and calculating confidence intervals for the estimated fluxes.[2][14]

Applications in Drug Development and Beyond

The ability to quantitatively map metabolic pathways has profound implications for drug development and biomedical research.

-

Target Identification and Validation: By comparing the metabolic flux maps of healthy and diseased cells, researchers can identify metabolic pathways that are dysregulated in disease, revealing potential new drug targets.[9]

-

Mechanism of Action Studies: ¹³C-MFA can elucidate how a drug candidate alters cellular metabolism, providing critical insights into its mechanism of action.[16][17]

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Stable isotope-labeled compounds are used to trace the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body.[17][18]

-

Bioprocess Optimization: In the production of biopharmaceuticals, ¹³C-MFA is used to understand and optimize the metabolism of producer cell lines to enhance product yield and quality.[19][20]

-

Understanding Disease Pathophysiology: This technique is widely applied to study the metabolic reprogramming that occurs in diseases such as cancer, diabetes, and neurodegenerative disorders.[9][21]

Challenges and Future Directions

Despite its power, ¹³C-MFA is not without its challenges. These include the complexity of experimental design, the need for sophisticated analytical instrumentation and computational expertise, and potential issues with incomplete metabolic models.[2][11]

Future advancements in this field are likely to focus on:

-

Dynamic Labeling Studies: Moving beyond steady-state analysis to capture the temporal dynamics of metabolic fluxes.

-

Single-Cell Flux Analysis: Developing methods to measure metabolic fluxes in individual cells to understand cellular heterogeneity.

-

Integration with Other 'Omics' Data: Combining flux data with genomics, transcriptomics, and proteomics to build more comprehensive models of cellular function.

-

Improved Computational Tools: The development of more user-friendly and powerful software for data analysis and modeling.

Conclusion

¹³C isotopologue analysis provides an unparalleled window into the dynamic world of cellular metabolism. By moving beyond static metabolite measurements to the quantification of metabolic fluxes, this technique offers a deeper understanding of cellular physiology in both health and disease. For researchers and professionals in drug development, mastering the principles and practices of ¹³C-MFA is essential for unlocking new therapeutic opportunities and accelerating the development of novel medicines.

References

-

13C Metabolic Flux Analysis. Institute of Molecular Systems Biology. [Link]

-

Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. (2025-08-08). ResearchGate. [Link]

-

NMR Sample Preparation. Chemical Instrumentation Facility - Iowa State University. [Link]

-

NMR Sample Preparation. University of Ottawa. [Link]

-

13C Labeled Compounds. Isotope Science / Alfa Chemistry. [Link]

-

Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PMC. [Link]

-

Analysis of Metabolic Pathways by 13 C-Labeled Molecular Probes and HRMAS Nuclear Magnetic Resonance Spectroscopy: Isotopologue Identification and Quantification Methods for Medical Applications. ResearchGate. [Link]

-

NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. PMC - PubMed Central. [Link]

-

Analysis of Metabolic Pathways by 13C-Labeled Molecular Probes and HRMAS Nuclear Magnetic Resonance Spectroscopy: Isotopologue I. Medical NMR Metabolomics Platform of Strasbourg. [Link]

-

#82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology. YouTube. [Link]

-

Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. PMC - PubMed Central. [Link]

-

Publishing 13C metabolic flux analysis studies: A review and future perspectives. PMC. [Link]

-

#85 Lab 13C | Metabolic Flux Analysis using Mass Spectrometry | Computational Systems Biology. YouTube. [Link]

-

12 13C MFA Part 2 | 13C Metabolic Flux Analysis | Lecture 12. YouTube. [Link]

-

13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. PMC. [Link]

-

Selection of Tracers for 13C-Metabolic Flux Analysis using Elementary Metabolite Units (EMU) Basis Vector Methodology. NIH. [Link]

-

13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. PMC - PubMed Central. [Link]

-

C146-E312 Technical Report: 13C-Metabolic Flux Analysis of Central Carbon Metabolism Using GC-MS. Shimadzu. [Link]

-

Analysis of Metabolic Pathways by 13C-Labeled Molecular Probes and HRMAS Nuclear Magnetic Resonance Spectroscopy: Isotopologue Identification and Quantification Methods for Medical Applications. ACS Publications. [Link]

- Sample preparation method for determining carbon 13 isotopic abundance.

-

Applications of stable isotopes in clinical pharmacology. PMC - PubMed Central. [Link]

-

Validation of carbon isotopologue distribution measurements by GC-MS and application to 13C-metabolic flux analysis of the tricarboxylic acid cycle in Brassica napus leaves. Frontiers. [Link]

-

Application of 13C Quantitative NMR Spectroscopy to Isotopic Analyses for Vanillin Authentication Source. PMC - NIH. [Link]

-

13 C metabolic flux analysis identifies limitations to increasing specific productivity in fed-batch and perfusion. ResearchGate. [Link]

-

Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. bioRxiv. [Link]

-

13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. EPIC. [Link]

-

Systems-Level Analysis of Isotopic Labeling in Untargeted Metabolomic Data by X13CMS. PMC - PubMed Central. [Link]

-

Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. ACS Publications. [Link]

-

Isotope Labeling in Metabolomics and Fluxomics, Charles Evans. YouTube. [Link]

-

Isotopes: 13C. Chemistry LibreTexts. [Link]

-

The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Chemicals Knowledge Hub. [Link]

Sources

- 1. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]

- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mnms-platform.com [mnms-platform.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Selection of Tracers for 13C-Metabolic Flux Analysis using Elementary Metabolite Units (EMU) Basis Vector Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. shimadzu.com [shimadzu.com]

- 10. youtube.com [youtube.com]

- 11. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 16. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 19. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Introduction to stable isotope labeling in metabolomics.

Title: Precision Metabolic Tracking: A Technical Guide to Stable Isotope Labeling in Metabolomics

Executive Summary

Stable Isotope Labeling in Metabolomics (SIL-M) represents the transition from static metabolic snapshots to dynamic flux analysis. For drug development professionals, this shift is critical: static pool sizes often fail to reveal upstream enzyme inhibition or downstream activation. This guide provides a rigorous, field-proven framework for implementing SIL-M, focusing on

Part 1: Theoretical Foundations & Tracer Selection

The core of SIL-M lies in the "tracer principle": introducing an isotopically labeled precursor (the tracer) that is chemically identical to the natural substrate but distinguishable by mass spectrometry (MS) or NMR due to its mass shift.

The Physics of Detection

Unlike radioisotopes, stable isotopes (

-

Monoisotopic Mass (

): The metabolite containing only light isotopes ( -

Isotopologues (

): The metabolite containing

Key Concept: The Mass Isotopomer Distribution (MID)—the relative abundance of M+0, M+1, M+2, etc.—encodes the metabolic history of the molecule.

Strategic Tracer Selection

Selecting the wrong tracer yields inconclusive data. Choices must be mechanistic.

| Tracer | Primary Application | Mechanism of Action |

| [U- | Central Carbon Metabolism | Fully labeled glucose breaks down into fully labeled pyruvate ( |

| [1,2- | Pentose Phosphate Pathway (PPP) | Distinguishes glycolysis from PPP. Glycolysis yields Pyruvate M+2; PPP yields Pyruvate M+1 (due to decarboxylation at the oxidative step). |

| [U- | Anaplerosis & TCA Cycle | Tracks glutaminolysis. Critical in oncology to measure reductive carboxylation (IDH1/2 mutations). |

| [ | Nucleotide Biosynthesis | Tracks nitrogen flow into purines/pyrimidines, separating carbon backbone flux from nitrogen donation. |

Expert Insight: For initial drug screening, start with [U-

] Glucose. It provides the broadest coverage of central carbon metabolism. Switch to specific tracers only when testing a defined hypothesis (e.g., Glutaminase inhibition).

Part 2: Experimental Design & Workflow

The validity of flux data depends entirely on metabolic quenching . Metabolism turns over in milliseconds; slow quenching introduces artifacts (e.g., ATP degradation, artificial glycolysis spikes).

The "Gold Standard" Quenching Protocol

For Adherent Cancer Cell Lines

Reagents:

-

Quenching Solution: 80% Methanol / 20% Water, pre-chilled to -80°C.

-

Internal Standards:

-labeled amino acid mix (added to quenching solution).

Step-by-Step Protocol:

-

Steady State Labeling: Culture cells in media containing the tracer (replacing the natural substrate) for 24–48 hours to reach isotopic steady state (for flux analysis) or shorter times (minutes to hours) for kinetic flux profiling.

-

Rapid Wash: Aspirate media. Immediately wash once with 37°C PBS (phosphate-buffered saline).

-

Critical: Do not use cold PBS; it shocks cells, altering metabolism before quenching.

-

Speed: This step must take <5 seconds.

-

-

Metabolic Quenching: Immediately add 1 mL of -80°C 80% Methanol .

-

Extraction: Scrape cells while on dry ice. Transfer the slurry to a pre-cooled tube.

-

Phase Separation (Optional but Recommended): Vortex, then centrifuge at 14,000 x g at 4°C for 10 min.

-

Supernatant: Contains polar metabolites (glycolysis/TCA intermediates).

-

Pellet: Contains protein/DNA/lipids (can be used for normalization).

-

Workflow Visualization

The following diagram illustrates the critical decision points in the SIL-M workflow.

Figure 1: End-to-End Stable Isotope Labeling Workflow. Note the critical "Red" node at Quenching, indicating the highest risk of experimental error.

Part 3: Analytical Platforms & Data Integrity[3]

High-Resolution Mass Spectrometry (HRMS)

HRMS (e.g., Orbitrap, Q-TOF) is preferred over triple quadrupoles for SIL-M because it resolves isotopologues from background noise and interfering isobaric compounds.

-

Resolution Requirement: >60,000 FWHM is often necessary to distinguish

peaks from

Data Processing: The Natural Abundance Trap

Raw MS data contains "noise" from naturally occurring isotopes (

-

Correction Algorithms: You must mathematically remove natural abundance contributions.

-

Tools: AccuCor [1] and IsoCor [2] are industry-standard, open-source R/Python packages for this. They use matrix-based deconvolution to yield the "Corrected Isotopologue Distribution."

Trustworthiness Check: If a study reports "labeled enrichment" without explicitly stating "corrected for natural abundance," the data is likely invalid, especially for larger molecules (e.g., lipids) where natural M+1/M+2 abundance is high.

Part 4: Data Analysis & Flux Interpretation[3][4][5][6][7][8]

From MIDs to Pathway Activity

Understanding the shift in isotopologues allows us to map pathway usage.

-

Example: The TCA Cycle Split

-

Scenario: Cells fed with [U-

] Glucose. -

Pyruvate (M+3): Generated from glycolysis.

-

Citrate (M+2): Pyruvate enters via Pyruvate Dehydrogenase (PDH) (Loss of 1 carbon as CO2).

-

Citrate (M+3): Pyruvate enters via Pyruvate Carboxylase (PC) (Anaplerosis, no carbon loss).

-

Result: The Ratio of Citrate M+2 / M+3 quantifies the relative flux of PDH vs. PC.

-

Pathway Logic Visualization

Figure 2: Carbon Atom Mapping Logic. Distinguishing PDH (oxidative) vs. PC (anaplerotic) flux using glucose tracers.

Part 5: Applications in Drug Development

Target Validation: Glutaminase Inhibition (GLS1)

In cancer therapy, Glutaminase (GLS1) inhibitors block the conversion of Glutamine to Glutamate.

-

Experiment: Treat cells with GLS1 inhibitor + [U-

] Glutamine. -

Readout:

-

Glutamine: High M+5 abundance (uptake is intact).

-

Glutamate: Drastic reduction in M+5 enrichment (conversion blocked).

-

TCA Intermediates (Fumarate/Malate): Reduced M+4 enrichment (downstream TCA starvation).

-

-

Outcome: Confirms the drug engages the target inside the cell and quantifies the metabolic impact.

Mechanism of Action (MoA)

If a drug causes cell death but the target is unknown, SIL-M can reveal the "metabolic lesion."

-

Example: A novel compound causes a buildup of Fructose-1,6-bisphosphate (fully labeled) but a depletion of Glyceraldehyde-3-phosphate.

References

-

Su, X., et al. (2017). AccuCor: A computational tool for natural abundance correction of mass spectrometer data.[3] Analytical Chemistry.[4][3][5] [Link]

-

Millard, P., et al. (2012). IsoCor: correcting MS data in isotope labeling experiments. Bioinformatics. [Link]

-

Antoniewicz, M. R. (2018). A guide to metabolic flux analysis in metabolic engineering: Methods, tools and applications.[6] Metabolic Engineering.[4][6][7][8] [Link]

-

Lu, W., et al. (2018). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry. [Link]

-

Jang, C., et al. (2018). Metabolite tracing with stable isotopes.[1][4][9][7][8][3][5][10][11][12] Nature Methods. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. youtube.com [youtube.com]

- 3. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 7. 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 8. researchgate.net [researchgate.net]

- 9. Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics [mdpi.com]

- 10. m.youtube.com [m.youtube.com]

- 11. osti.gov [osti.gov]

- 12. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]

Precision Metabolic Mapping: The Strategic Advantage of Positionally Labeled Glucose Tracers

Executive Summary

In the landscape of metabolomics and fluxomics, uniformly labeled tracers (e.g., [U-

This guide details the mechanistic advantages of these tracers, specifically in decoupling Glycolysis from the Pentose Phosphate Pathway (PPP) and resolving mitochondrial anaplerosis.

Part 1: The Mechanistic Basis of Positional Tracing

The power of positionally labeled glucose lies in atom mapping —the predictable fate of specific carbon atoms as they traverse metabolic enzymes. Unlike uniformly labeled glucose, which produces fully labeled downstream metabolites (masking the route taken), positional tracers generate distinct mass isotopomers depending on the pathway utilized.

The Core Differentiator: C1 vs. C6

The most critical distinction in central carbon metabolism is the fate of Carbon-1 (C1) versus Carbon-6 (C6).[1][2]

-

Glycolysis: Is symmetric regarding C1 and C6. Both carbons eventually become the C3 position of pyruvate.

-

Pentose Phosphate Pathway (PPP): The oxidative branch of the PPP specifically decarboxylates C1.[1] If glucose enters the oxidative PPP, C1 is released as

CO

By comparing the incorporation of label from [1-

Visualization: Pathway Discrimination via Atom Mapping

The following diagram illustrates how identical substrates (Glucose) result in different isotopic signatures based on the pathway chosen.

Figure 1: Differential fate of Carbon-1 (Red) and Carbon-6 (Blue). In the Oxidative PPP, C1 is lost as CO2, while Glycolysis preserves it. This divergence allows for the quantification of oxidative PPP flux.

Part 2: Strategic Applications

Decoupling PPP from Glycolysis (The [1,2- C ] Advantage)

While comparing [1-

-

Glycolysis Route: The C1-C2 bond remains intact. Glucose (M+2)

Pyruvate (M+2) -

PPP Route: The C1 is decarboxylated.[1] The C2 becomes C1 of Ribulose-5-P. Through the non-oxidative PPP recycling (Transketolase/Transaldolase), these carbons rearrange. Crucially, the loss of C1 breaks the M+2 doublet.

-

Result: A high ratio of M+1 lactate to M+2 lactate indicates high PPP activity (specifically pentose recycling).

Resolving TCA Cycle Entry: PDH vs. PC

The entry of carbon into the mitochondria dictates cell fate (energy production vs. biosynthesis).

-

Pyruvate Dehydrogenase (PDH): Decarboxylates Pyruvate C1 to form Acetyl-CoA (C2, C3).

-

Pyruvate Carboxylase (PC): Carboxylates Pyruvate to form Oxaloacetate (OAA), retaining all carbons.

Using [U-

-

Via PDH: The label ends up in Acetyl-CoA and is incorporated into Citrate.

-

Via PC: The label enters OAA directly. By analyzing the isotopomer distribution of Glutamate (a reporter for the

-ketoglutarate pool), researchers can calculate the ratio of PC to PDH flux (Anaplerosis/Cataplerosis).

Part 3: Experimental Protocol (Self-Validating System)

This protocol focuses on Isotopic Steady State Analysis using LC-MS/MS.

Phase 1: Pre-Experimental Preparation

Objective: Eliminate background carbon noise to ensure signal integrity.

| Component | Requirement | Causality/Reasoning |

| Serum (FBS) | Dialyzed (w/ 10k MWCO) | Standard FBS contains ~5mM unlabeled glucose. This dilutes the tracer, suppressing the M+X signal and skewing flux calculations. Dialysis removes small molecules while retaining growth factors. |

| Media Base | Glucose/Glutamine-free DMEM | Allows precise reconstitution with labeled substrates. |

| Tracer Purity | >99% Isotopic Enrichment | Low enrichment tracers introduce complex correction factors that degrade data confidence. |

Phase 2: The Labeling Workflow

-

Seeding: Plate cells (e.g., 6-well format) to reach 70-80% confluency at the start of the experiment.

-

Wash Step: Wash cells 2x with warm PBS to remove residual unlabeled media.

-

Tracer Addition: Add media containing [1,2-

C-

Timepoint: For steady-state, expose for 24-48 hours (or >5 doubling times).

-

Validation: Ensure media color (pH) remains stable; acidification indicates excessive glycolysis and potential non-steady state conditions.

-

-

Quenching (Critical):

-

Aspirate media rapidly.

-

Immediately wash with ice-cold saline (0.9% NaCl) . Do not use PBS if using LC-MS, as phosphates suppress ionization.

-

Add 80% Methanol/20% Water (pre-chilled to -80°C) directly to the plate.

-

Why: This instantly stops enzymatic activity. Warm solvents allow metabolism to continue for seconds, altering the MID.

-

Phase 3: Extraction & Analysis

-

Scraping: Scrape cells in cold methanol on dry ice.

-

Phase Separation: Transfer to tube. Vortex. Centrifuge at 14,000 x g (4°C) for 10 min.

-

Supernatant: Contains polar metabolites (Glycolysis/TCA intermediates). Dry under nitrogen gas.

-

Derivatization (Optional for GC-MS, Skip for LC-MS): If using GC-MS, MOX-TMS derivatization is required to make sugars volatile.

Part 4: Data Interpretation & Logic

Mass Isotopomer Distribution (MID)

Data should be corrected for natural abundance (using software like IsoCor or Polu) before interpretation.

Table: Expected Labeling Patterns from [1,2-

| Metabolite | Isotopomer | Pathway Indication |

| Pyruvate | M+2 | Direct Glycolysis (C1-C2 bond intact). |

| Lactate | M+2 | Direct Glycolysis. |

| Lactate | M+1 | Pentose Phosphate Pathway. C1 lost; C2 recycled via non-oxidative branch. |

| Citrate | M+2 | Entry via PDH (Acetyl-CoA carrying 2 labeled carbons). |

| Citrate | M+3/M+4 | Multiple turns of TCA cycle or PC entry (complex modeling required). |

Workflow Diagram

Figure 2: Experimental workflow for steady-state metabolic flux analysis. Note the critical quenching step to preserve metabolic snapshots.

References

-

Metallo, C. M., et al. (2009).[3] Evaluation of 13C Isotopic Tracers for Metabolic Flux Analysis in Mammalian Cells. Journal of Biotechnology. Link

-

Antoniewicz, M. R. (2015).[4] Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology. Link

-

Jang, C., et al. (2018). Metabolite Exchange between Mammalian Organs Quantified by Isotope Tracing. Cell Metabolism. Link

-

Buescher, J. M., et al. (2015).[4] A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology. Link

-

Katz, J., & Wood, H. G. (1963). The Use of C14O2 Yields from Glucose-1- and -6-C14 for the Evaluation of the Pathways of Glucose Metabolism. Journal of Biological Chemistry. Link

Sources

Dynamic Flux: A Technical Guide to Exploring Central Carbon Metabolism with Stable Isotopes

Executive Summary

Static metabolomics provides a snapshot of cellular abundance but fails to capture the dynamic activity of metabolic pathways. For drug development professionals and metabolic researchers, Stable Isotope Tracing is the definitive method to resolve this limitation. By introducing

Chapter 1: The Physics of Flux – Principles & Tracer Selection

Beyond Abundance: The Necessity of Flux

Steady-state metabolite levels are poor predictors of pathway activity. A high concentration of lactate could indicate rapid glycolytic production (Warburg effect) or blocked excretion. Isotope tracing resolves this by measuring the Mass Isotopomer Distribution (MID) .[3]

-

Isotopologues: Molecules differing only in their isotopic composition (e.g., Glucose M+0 vs. Glucose M+6).

-

Isotopomers: Isomers having the same number of isotopic atoms but in different positions (resolved by NMR, but often aggregated in MS).

Strategic Tracer Selection

The choice of tracer dictates the biological question you can answer. Randomly selecting "Uniformly Labeled" glucose often masks specific pathway diversions.

| Tracer | Labeling Pattern | Primary Application | Mechanism of Action |

| [U- | All carbons labeled | Global Carbon Contribution | Tracks total carbon contribution to TCA cycle, amino acids, and lipids. Best for general "fuel usage" profiling. |

| [1,2- | Carbons 1 & 2 labeled | PPP vs. Glycolysis | Differentiates Oxidative Pentose Phosphate Pathway (PPP) from Glycolysis. PPP decarboxylation removes C1, resulting in M+1 lactate; Glycolysis retains both, yielding M+2 lactate. |

| [U- | All carbons labeled | Anaplerosis & Reductive Carboxylation | Critical for cancer research. Tracks glutamine entry into TCA (anaplerosis) and reverse flux (reductive carboxylation) for lipid synthesis in hypoxia. |

| [1- | Carbon 1 labeled | PDH vs. PC Activity | Tracks entry into TCA via Pyruvate Dehydrogenase (PDH) vs. Pyruvate Carboxylase (PC). |

Chapter 2: The Critical Workflow – Experimental Protocol

The validity of flux data relies entirely on metabolic quenching . Metabolism turns over on the order of milliseconds. Poor quenching leads to ATP hydrolysis and artificially altered metabolite ratios.

Experimental Design & Labeling

-

Media Preparation: Use dialyzed FBS (to remove unlabeled serum glucose/glutamine) and glucose/glutamine-free base media (e.g., DMEM). Reconstitute with the specific

C-tracer. -

Isotopic Steady State: For steady-state flux, label for 2–3 cell doubling times. For dynamic flux (kinetic profiling), collect time points (e.g., 0, 15, 30, 60 min).

Protocol: Adherent Cell Quenching & Extraction

Standard Operating Procedure (SOP) for LC-MS Analysis

Reagents:

-

80% Methanol (LC-MS Grade), pre-chilled to -80°C.

-

Ammonium Carbonate (optional, for pH neutralization).

Step-by-Step:

-

Rapid Wash: Place culture dish on ice. Aspirate media completely. Immediately wash once with ice-cold saline (0.9% NaCl) or PBS.

-

Expert Insight: Do not use water; hypotonic shock causes metabolite leakage before quenching. Perform this step in <5 seconds.

-

-

Quench: Immediately add -80°C 80% Methanol (1 mL per 10cm dish).

-

Mechanism: The extreme cold combined with organic solvent instantly denatures enzymes, freezing the metabolic state.

-

-

Scrape & Collect: Scrape cells into the methanol on dry ice. Transfer suspension to a pre-chilled tube.

-

Extraction: Vortex vigorously. Incubate at -80°C for 1 hour to ensure complete protein precipitation.

-

Clarification: Centrifuge at 20,000 x g for 15 min at 4°C.

-

Drying: Transfer supernatant to a new glass vial. Dry under nitrogen gas or vacuum concentrator (avoid heat). Reconstitute in LC-MS mobile phase (e.g., 50:50 Acetonitrile:Water).

Visualization: The Metabolic Flux Workflow

Figure 1: The integrated workflow for stable isotope tracing. Step 3 (Quenching) is the critical control point for data integrity.

Chapter 3: Pathway Mapping & Data Interpretation

The Central Carbon Map

Understanding where the heavy carbons (

Figure 2: Simplified Central Carbon Metabolism showing entry points for Glucose (Blue) and Glutamine (Red) tracers.

Analyzing Mass Isotopomer Distributions (MID)

Data output from MS appears as a distribution of mass peaks.

-

M+0: Unlabeled metabolite (from pre-existing pools or non-tracer sources).

-

M+n: Metabolite with n

C atoms.

Calculation Example (Fractional Enrichment):

Correction: You must correct for natural isotope abundance (approx. 1.1%

Chapter 4: Applications in Drug Discovery

Case Study: Targeting the Warburg Effect

-

Scenario: A drug candidate inhibits LDH-A (Lactate Dehydrogenase).

-

Experiment: Label cells with [U-

C]Glucose. -

Readout:

-

Control: High M+3 Lactate, low M+2 Citrate (Warburg phenotype).

-

Treated: Decrease in M+3 Lactate; potential increase in M+2 Citrate (restoration of oxidative phosphorylation) or accumulation of M+3 Pyruvate.

-

Interpretation: If M+3 Lactate drops but M+3 Pyruvate does not accumulate, the drug may be inhibiting upstream glycolysis (e.g., GAPDH) rather than LDH-A.

-

Case Study: Glutaminase (GLS) Inhibitors in Oncology

-

Scenario: Testing a GLS inhibitor in KRAS-mutant cells.

-

Experiment: Label with [U-

C]Glutamine. -

Readout: Measure M+5 Glutamate and M+5

-Ketoglutarate. -

Success Criteria: Significant reduction in the M+5 fraction of downstream TCA metabolites compared to control, confirming blockade of glutamine anaplerosis.

References

-

Metabolic Flux Analysis Principles

-

Quenching & Extraction Protocols

-

Tracer Selection & Methodology

- Jang, C., Chen, L., & Rabinowitz, J. D. (2018). Metabolomics and Isotope Tracing. Cell.

-

[Link]

-

Data Analysis Software (IsoCor)

- Millard, P., et al. (2019). IsoCor: correcting MS data in isotope labeling experiments.

-

[Link]

-

Clinical Applications

- Faubert, B., et al. (2017). Lactate Metabolism in Human Lung Tumors. Cell.

-

[Link]

Sources

- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 2. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]

- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

Methodological & Application

Application Note: Precision Dissection of Mitochondrial Entry with Dextrose-4,5-13C2

This Application Note and Protocol details the use of Dextrose-4,5-13C2 (Glucose-4,5-13C2) in mammalian cell culture. Unlike the more common [U-13C6] or [1,2-13C2] tracers, this specific isotopomer provides a unique "molecular key" for distinguishing Pyruvate Carboxylase (PC) flux from Pyruvate Dehydrogenase (PDH) flux, offering high-resolution insight into mitochondrial anaplerosis and TCA cycle dynamics.

Introduction & Mechanistic Rationale

In metabolic flux analysis (MFA), the choice of tracer dictates the resolution of the biological question. While [U-13C6]-glucose is the standard for total carbon contribution, it fails to mechanistically distinguish how carbon enters the TCA cycle.

This compound is the superior tool for resolving the Pyruvate Branch Point due to its specific atom mapping properties:

-

Glycolytic Cleavage: Through glycolysis, Glucose-4,5-13C2 is converted into Pyruvate-1,2-13C2 .

-

Glucose C4

Pyruvate C1 (Carboxyl) -

Glucose C5

Pyruvate C2 (Carbonyl)

-

-

The "Carboxyl Split":

-

PDH Pathway (Oxidative): The Pyruvate Dehydrogenase complex decarboxylates pyruvate, removing C1 as CO

. Consequently, the resulting Acetyl-CoA retains only one labeled carbon (C2).-

Result:M+1 Acetyl-CoA

M+1 Citrate .

-

-

PC Pathway (Anaplerotic): Pyruvate Carboxylase carboxylates pyruvate to Oxaloacetate (OAA), retaining both labeled carbons.

-

Result:M+2 Oxaloacetate

M+2 Citrate (assuming condensation with unlabeled Acetyl-CoA) or M+3 Citrate (if Acetyl-CoA is also labeled).

-

-

This mass shift (M+1 vs. M+2) allows for a direct, mass-spectrometry-based quantification of anaplerosis without complex modeling required by other tracers.

Pathway Visualization: The Fate of Carbons 4 & 5

Figure 1: Atom mapping of this compound.[1] Note how the PDH pathway results in mass M+1 downstream, while the PC pathway retains mass M+2.

Experimental Protocol

Phase I: Reagent Preparation

Critical Standard: To ensure valid isotopic enrichment, all exogenous sources of unlabeled glucose must be eliminated.

-

Base Medium: Use Glucose-Free DMEM or RPMI (commercially available or custom formulation).

-

Serum: Use Dialyzed FBS (dFBS). Standard FBS contains ~1-2 g/L unlabeled glucose, which will dilute the tracer and skew results.

-

Recommendation: Purchase dFBS with a cutoff of 10 kDa to remove small metabolites while retaining growth factors.

-

-

Tracer Reconstitution:

-

Dissolve this compound (e.g., Cambridge Isotope Labs, Sigma) in sterile, glucose-free media or PBS to create a 1 M stock.

-

Filter sterilize (0.22 µm).[2]

-

Target Concentration: Supplement the glucose-free medium to achieve physiological (5 mM) or supraphysiological (10-25 mM) levels, matching the control condition.

-

Phase II: Cell Culture & Labeling Workflow

| Step | Action | Technical Rationale |

| 1. Seeding | Seed cells in standard plates (6-well or 10cm dishes). | Ensure 60-70% confluency at the start of labeling to prevent contact inhibition affecting metabolism. |

| 2. Adaptation | Incubate overnight in standard (unlabeled) media. | Allows cells to attach and recover from trypsinization stress. |

| 3. Wash | Aspirate media.[2] Wash 2x with warm PBS . | Removes residual unlabeled glucose from the interstitial space. |

| 4. Pulse | Add pre-warmed [4,5-13C2] Glucose Medium . | Time t=0 . The clock starts immediately upon addition. |

| 5. Duration | Isotopic Steady State: 24–48 hours.Kinetic Flux: 0, 15, 30, 60, 120 mins. | Steady state reveals the final pathway contribution ratios. Kinetic flux measures reaction rates. |

Phase III: Metabolite Extraction (Quenching)

Metabolism is fast (turnover < 1 sec). Proper quenching is vital to freeze the metabolic state.

-

Rapid Quench:

-

Place culture plate on Dry Ice/Methanol slurry or ice bath immediately.

-

Aspirate media completely (save supernatant if analyzing lactate secretion).

-

Wash: Quickly wash 1x with ice-cold Ammonium Acetate (150 mM) or saline. Avoid PBS if using LC-MS, as phosphates suppress ionization.

-

-

Extraction:

-

Add 80% Methanol / 20% Water (pre-chilled to -80°C) directly to the monolayer.

-

Volume: 1 mL per 10cm dish or 500 µL per 6-well.

-

Incubate at -80°C for 15 minutes.

-

-

Harvest:

-

Scrape cells into the methanol solution.

-

Transfer to valid microcentrifuge tubes.

-

Centrifuge at 14,000 x g for 10 min at 4°C to pellet protein/debris.

-

Transfer supernatant to new glass vials.

-

Dry: Evaporate solvent using a SpeedVac or Nitrogen stream (no heat).

-

Store: Pellets at -80°C until analysis.

-

Analytical Configuration (LC-MS)[3]

For this compound, High-Resolution Mass Spectrometry (HRMS) (e.g., Q-Exactive, Orbitrap) is recommended to resolve isotopologues clearly.

-

Chromatography: HILIC (Hydrophilic Interaction Liquid Chromatography) is ideal for polar metabolites (Pyruvate, Citrate, Amino Acids).

-

Column: ZIC-pHILIC or Amide columns.

-

Mobile Phase: A: 20 mM Ammonium Carbonate (pH 9.0); B: Acetonitrile.

-

-

Target Metabolites & Mass Shifts:

| Metabolite | Parent Formula | Key Isotopologue (PDH) | Key Isotopologue (PC) | Notes |

| Pyruvate | C | M+2 | M+2 | Precursor pool. Should be highly enriched. |

| Lactate | C | M+2 | M+2 | Surrogate for cytosolic pyruvate labeling. |

| Citrate | C | M+1 | M+2 | The discriminator. M+1 indicates Acetyl-CoA entry. M+2 indicates OAA entry. |

| Glutamate | C | M+1 | M+2 | Downstream of Citrate/Alpha-KG. Easier to detect than Citrate in some modes. |

| Malate | C | M+1 | M+2 | TCA cycle intermediate. |

Data Processing Formula

To calculate the Pyruvate Carboxylase (PC) / Pyruvate Dehydrogenase (PDH) Ratio :

Note: This is a simplified approximation. For rigorous flux calculation, use software like INCA or 13C-Flux2 to model the positional isotopomers, accounting for multiple turns of the TCA cycle (which will scramble the label).

Troubleshooting & Validation

| Issue | Probable Cause | Solution |

| Low Enrichment (<50%) | Contamination with unlabeled glucose. | Ensure dFBS is used. Check if "PBS" wash contained glucose. |

| No M+1 Citrate detected | Low mitochondrial respiration. | Cell line may be purely glycolytic (Warburg effect). Check Lactate M+2 levels. |

| High M+3 Citrate | Multiple TCA turns or labeled Acetyl-CoA + labeled OAA. | Reduce labeling time to "Kinetic" phase (e.g., 4 hours) to see first-pass incorporation. |

References

-

Metallo, C. M., et al. (2011).[3] "Tracing metabolic flux with [1,2-13C2]glucose and [U-13C5]glutamine." Nature Protocols. Link (Context on general 13C methods).

-

Alves, T. C., et al. (2015). "Integrated, Step-by-Step 13C-Metabolic Flux Analysis." Nature Protocols. Link

- Fan, T. W., et al. (2012). "Metabolomics-edited transcriptomics analysis of Se-deficient human lung cancer cells reveals SIRT1-mediated upregulation of pyruvate carboxylase." Metabolomics.

-

Cheng, T., et al. (2011). "Pyruvate carboxylase, the bridge that connects glycolysis and the TCA cycle." Cancer Research.[2] Link

-

Sigma-Aldrich (Merck). "Stable Isotope Labeled Metabolites - Technical Guide." Link

Sources

- 1. Metabolic profiling by 13C-NMR spectroscopy: [1,2-13C2]glucose reveals a heterogeneous metabolism in human leukemia T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic flux analysis (MFA) experimental design with Dextrose-4,5-13C2.

An Application Note and Protocol for Metabolic Flux Analysis (MFA) using Dextrose-4,5-¹³C₂

Authored by a Senior Application Scientist

This guide provides a detailed protocol and experimental design considerations for conducting Metabolic Flux Analysis (MFA) using Dextrose-4,5-¹³C₂ as a stable isotope tracer. It is intended for researchers, scientists, and drug development professionals seeking to quantitatively measure the rates of metabolic reactions within a biological system.

Introduction to Metabolic Flux Analysis with Dextrose-4,5-¹³C₂

Metabolic Flux Analysis (MFA) is a powerful technique used to elucidate the rates (fluxes) of metabolic pathways in living cells. By introducing a substrate labeled with a stable isotope, such as ¹³C, and tracking its incorporation into downstream metabolites, MFA provides a detailed snapshot of cellular metabolism. The choice of tracer is critical, and Dextrose-4,5-¹³C₂ offers specific advantages for probing central carbon metabolism.

The strategic placement of the ¹³C labels on the 4th and 5th carbons of the glucose molecule provides a unique labeling pattern that is particularly informative for dissecting the intricate pathways of glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. This specific isotopic labeling allows for the deconvolution of complex and overlapping metabolic routes, offering a higher resolution of metabolic activity compared to uniformly labeled glucose.

Experimental Design: Key Considerations

A well-designed MFA experiment is crucial for obtaining accurate and interpretable data. The following sections outline the critical factors to consider when using Dextrose-4,5-¹³C₂.

Rationale for Tracer Selection

Dextrose-4,5-¹³C₂ is particularly useful for distinguishing between the oxidative and non-oxidative branches of the pentose phosphate pathway. The ¹³C labels at positions 4 and 5 of glucose will be differentially processed in these pathways, leading to distinct labeling patterns in downstream metabolites like ribose-5-phosphate and other sugar phosphates. This allows for a more precise quantification of the flux through these critical biosynthetic routes.

Cell Culture and Labeling Strategy

The duration of labeling with Dextrose-4,5-¹³C₂ is a critical parameter that must be optimized for the specific cell type and metabolic pathways of interest. For rapidly proliferating cells, a shorter labeling time may be sufficient to achieve isotopic steady state in central carbon metabolites. Conversely, for slower-growing cells or to probe pathways with slower turnover rates, a longer labeling period may be necessary. It is recommended to perform a time-course experiment to determine the optimal labeling duration.

A crucial aspect of the experimental setup is to ensure that the cells are in a metabolic steady state during the labeling period. This can be achieved by maintaining consistent culture conditions, such as cell density, nutrient availability, and oxygen levels.

Experimental Workflow Overview

The overall workflow for an MFA experiment with Dextrose-4,5-¹³C₂ involves several key stages, from cell culture to data analysis.

Figure 1: A generalized workflow for a Metabolic Flux Analysis experiment.

Detailed Protocols

The following protocols provide a step-by-step guide for performing an MFA experiment with Dextrose-4,5-¹³C₂.

Protocol 1: Cell Culture and Isotopic Labeling

-

Cell Seeding: Seed cells in appropriate culture vessels at a density that will ensure they are in the exponential growth phase at the time of labeling.

-

Media Preparation: Prepare custom media where unlabeled glucose is replaced with Dextrose-4,5-¹³C₂. Ensure all other media components are identical to the standard culture media.

-

Media Exchange: Once cells have reached the desired confluency, aspirate the standard media and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Labeling: Add the pre-warmed ¹³C-labeled media to the cells and incubate for the predetermined optimal labeling time.

Protocol 2: Metabolite Extraction

-

Quenching: To halt all enzymatic activity, rapidly aspirate the labeling media and wash the cells with ice-cold PBS.

-

Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and collect the cell lysate in a microcentrifuge tube.

-

Centrifugation: Centrifuge the lysate at high speed to pellet cellular debris.

-

Sample Collection: Collect the supernatant containing the extracted metabolites for analysis.

Data Analysis and Interpretation

The analysis of samples from an MFA experiment involves sophisticated techniques to determine the isotopic enrichment of metabolites and to calculate the metabolic fluxes.

Mass Spectrometry Analysis

The extracted metabolites are typically analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). The LC separates the individual metabolites, and the MS detects the mass-to-charge ratio of each metabolite and its isotopologues. The resulting data provides the Mass Isotopomer Distribution (MID) for each metabolite, which is the relative abundance of each isotopologue.

Flux Calculation

The MIDs are then used in computational models to calculate the metabolic fluxes. Software packages such as INCA or Metran can be used for this purpose. These tools use mathematical algorithms to fit the experimentally determined MIDs to a metabolic network model, thereby estimating the flux through each reaction in the network.

Data Analysis Pipeline

The data analysis pipeline for an MFA experiment is a multi-step process that requires careful attention to detail.

Figure 2: A schematic of the data analysis pipeline for an MFA experiment.

Representative Data

The table below shows an example of how MID data for a key metabolite might be presented.

| Metabolite | Isotopologue | Relative Abundance (%) |

| Citrate | M+0 | 10 |

| M+1 | 15 | |

| M+2 | 50 | |

| M+3 | 15 | |

| M+4 | 10 |

Table 1: Example Mass Isotopomer Distribution (MID) data for Citrate.

Conclusion

Metabolic Flux Analysis using Dextrose-4,5-¹³C₂ is a powerful technique for dissecting central carbon metabolism. Careful experimental design, rigorous execution of protocols, and sophisticated data analysis are all essential for obtaining high-quality, interpretable results. This application note provides a comprehensive guide to help researchers successfully implement this technique in their own laboratories.